N,N-Diisopropyltryptamine Oxalate
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Overview
Description
N,N-Diisopropyltryptamine Oxalate is a synthetic compound belonging to the tryptamine class. It is primarily used in research settings and is known for its hallucinogenic properties. The compound has a molecular formula of C18H26N2O4 and a molecular weight of 334.41 g/mol . It is not intended for diagnostic or therapeutic use and is typically utilized in proteomics research .
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Diisopropyltryptamine Oxalate can be synthesized through several methods. One common approach involves the reaction of tryptamine with isopropyl iodide in the presence of a tertiary amine. The crude free base is then acidified with anhydrous hydrogen chloride to form the hydrochloride salt . Another method involves the combination of indole with oxalyl chloride to form an acyl chloride intermediate, which is then treated with diisopropylamine to form indol-3-yl-N,N-diisopropylglyoxylamide. This product is subsequently reduced with lithium aluminum hydride to form N,N-Diisopropyltryptamine .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that appropriate safety and quality control measures are in place.
Chemical Reactions Analysis
Types of Reactions: N,N-Diisopropyltryptamine Oxalate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are typically carried out under controlled laboratory conditions to ensure the desired outcomes.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like isopropyl iodide . The reactions are usually conducted in an inert atmosphere to prevent unwanted side reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
N,N-Diisopropyltryptamine Oxalate is primarily used in scientific research due to its hallucinogenic properties. It is utilized in studies investigating the serotonin-uptake transporter and vesicle monoamine-transporter in human platelets . The compound’s ability to induce complex audio-distorting effects makes it an ideal candidate for neurological research . Additionally, it is used in proteomics research to study protein interactions and functions .
Mechanism of Action
The mechanism of action of N,N-Diisopropyltryptamine Oxalate involves its interaction with serotonin receptors, particularly the 5-HT2A receptor . As a serotonin receptor agonist, the compound produces hallucinogenic effects by modulating the release of neurotransmitters such as dopamine, serotonin, and glutamate in the brain . This interaction leads to altered perception and cognitive effects commonly associated with hallucinogens .
Comparison with Similar Compounds
Similar Compounds: N,N-Diisopropyltryptamine Oxalate is similar to other tryptamine derivatives such as N,N-Dimethyltryptamine (DMT), 5-Methoxy-N,N-Diisopropyltryptamine (5-MeO-DIPT), and 5-Methoxy-N,N-Methylisopropyltryptamine (5-MeO-MiPT) .
Uniqueness: What sets this compound apart from these similar compounds is its unique auditory effects. Unlike other hallucinogens that primarily affect visual perception, this compound is known for its ability to distort auditory perception, making sounds appear lower in pitch . This distinct characteristic makes it a valuable tool for studying the neurological basis of auditory perception and hallucinations .
Properties
CAS No. |
1346604-80-5 |
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Molecular Formula |
C18H26N2O4 |
Molecular Weight |
334.416 |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-N-propan-2-ylpropan-2-amine;oxalic acid |
InChI |
InChI=1S/C16H24N2.C2H2O4/c1-12(2)18(13(3)4)10-9-14-11-17-16-8-6-5-7-15(14)16;3-1(4)2(5)6/h5-8,11-13,17H,9-10H2,1-4H3;(H,3,4)(H,5,6) |
InChI Key |
OTBAKMLNZXZOCB-UHFFFAOYSA-N |
SMILES |
CC(C)N(CCC1=CNC2=CC=CC=C21)C(C)C.C(=O)(C(=O)O)O |
Synonyms |
N,N-Bis(1-methylethyl)-1H-indole-3-ethanamine Oxalate; 3-[2-(Diisopropylamino)ethyl]indole Oxalate; DiPT Oxalate; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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